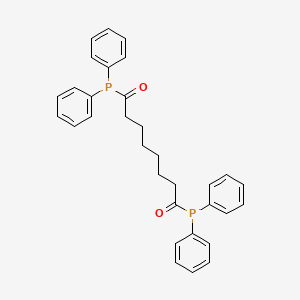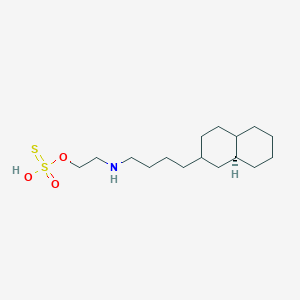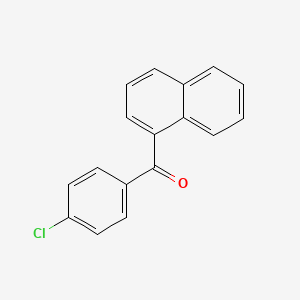
(4-Chlorophenyl)-1-naphthalenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzoyl)naphthalene is an organic compound that belongs to the class of aromatic ketones It consists of a naphthalene ring system substituted with a 4-chlorobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzoyl)naphthalene can be synthesized through Friedel-Crafts acylation of naphthalene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs in an inert solvent like carbon disulfide (CS2) or nitrobenzene, and the temperature is maintained to optimize the yield of the desired product .
Industrial Production Methods: Industrial production of 1-(4-Chlorobenzoyl)naphthalene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorobenzoyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the aromatic ring.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at moderate temperatures.
Sulfonation: Concentrated sulfuric acid (H2SO4) at varying temperatures depending on the desired product.
Halogenation: Chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed:
Nitration: 1-nitro-4-chlorobenzoylnaphthalene.
Sulfonation: 1-sulfo-4-chlorobenzoylnaphthalene.
Reduction: 1-(4-chlorobenzyl)naphthalene.
Oxidation: 1-(4-chlorobenzoyl)naphthoic acid.
Aplicaciones Científicas De Investigación
1-(4-Chlorobenzoyl)naphthalene has diverse applications in scientific research, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorobenzoyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, forming stable intermediates that undergo further transformations. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
- 1-(4-Methylbenzoyl)naphthalene
- 1-(4-Methoxybenzoyl)naphthalene
- 1-(4-Nitrobenzoyl)naphthalene
Comparison: 1-(4-Chlorobenzoyl)naphthalene is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects compared to its analogsFor example, the electron-withdrawing nature of the chlorine atom makes it more reactive in electrophilic aromatic substitution reactions compared to the methyl or methoxy analogs .
Propiedades
Número CAS |
1591-44-2 |
|---|---|
Fórmula molecular |
C17H11ClO |
Peso molecular |
266.7 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H11ClO/c18-14-10-8-13(9-11-14)17(19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
Clave InChI |
XZUMSVDKXOELLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


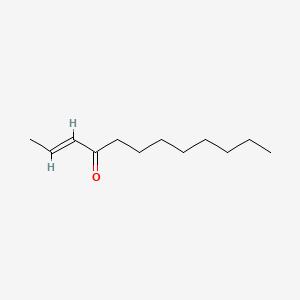
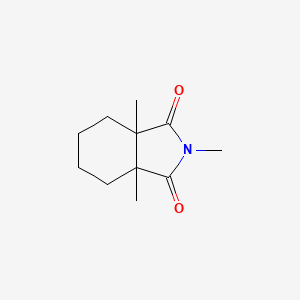


![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)
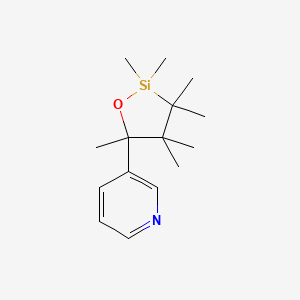
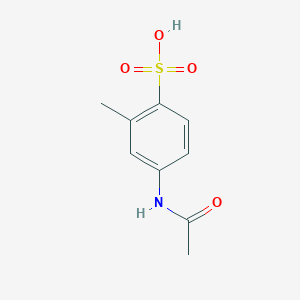
![3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B14152119.png)

![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)


